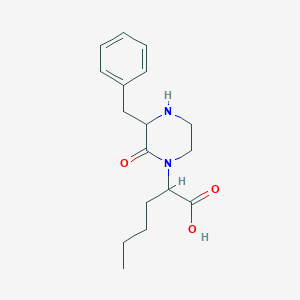
2-(3-Benzyl-2-oxopiperazin-1-yl)hexanoic acid
Beschreibung
2-(3-Benzyl-2-oxopiperazin-1-yl)hexanoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a hexanoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Eigenschaften
Molekularformel |
C17H24N2O3 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-(3-benzyl-2-oxopiperazin-1-yl)hexanoic acid |
InChI |
InChI=1S/C17H24N2O3/c1-2-3-9-15(17(21)22)19-11-10-18-14(16(19)20)12-13-7-5-4-6-8-13/h4-8,14-15,18H,2-3,9-12H2,1H3,(H,21,22) |
InChI-Schlüssel |
XGTNRXVUBSVMCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)N1CCNC(C1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyl-2-oxopiperazin-1-yl)hexanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine ring.
Attachment of the Hexanoic Acid Moiety: The final step involves the acylation of the piperazine derivative with hexanoic acid chloride under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, converting it to a secondary alcohol.
Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Benzyl chloride (C₆H₅CH₂Cl) in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary alcohol derivatives.
Substitution: Various benzyl-substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Benzyl-2-oxopiperazin-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-Benzyl-2-oxopiperazin-1-yl)hexanoic acid involves its interaction with specific molecular targets in biological systems. The benzyl group and the piperazine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The hexanoic acid moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Benzyl-2-oxopiperazin-1-yl)butanoic acid
- 2-(3-Benzyl-2-oxopiperazin-1-yl)pentanoic acid
- 2-(3-Benzyl-2-oxopiperazin-1-yl)heptanoic acid
Comparison: Compared to its analogs, 2-(3-Benzyl-2-oxopiperazin-1-yl)hexanoic acid has a unique hexanoic acid moiety, which may influence its chemical reactivity and biological activity. The length of the alkyl chain in the hexanoic acid moiety can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its shorter or longer chain counterparts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


